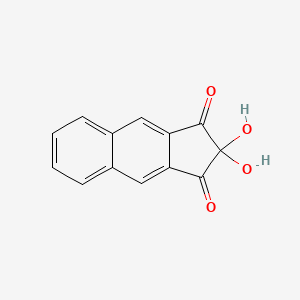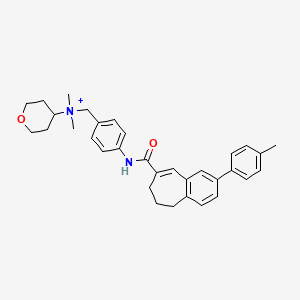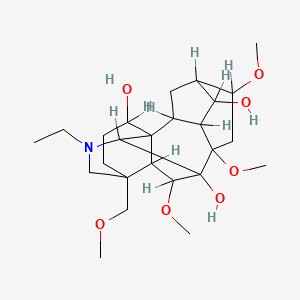
2-Phthalimidoglutaric acid
Overview
Description
Scientific Research Applications
N-Phthaloyl-L-glutamic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in the synthesis of biologically active peptides.
Medicine: Investigated for potential therapeutic applications due to its involvement in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Phthalyl-DL-glutamic Acid, also known as 2-Phthalimidoglutaric Acid, is a derivative of phthalic anhydride It’s known that phthalimide analogs have shown anti-inflammatory and immunomodulatory activities .
Mode of Action
It’s known that phthalimide analogs can suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that Phthalyl-DL-glutamic Acid might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It’s known that phthalimide analogs can inhibit tnf-α and il-1β production by macrophages . These cytokines are part of the inflammatory response, suggesting that Phthalyl-DL-glutamic Acid might affect pathways related to inflammation.
Pharmacokinetics
It’s known that 2-phthalimidoglutaramic acid, a related compound, undergoes hydrolysis to form this compound . This suggests that Phthalyl-DL-glutamic Acid might also undergo similar metabolic transformations.
Result of Action
Phthalimide analogs have shown anti-inflammatory and immunomodulatory activities . This suggests that Phthalyl-DL-glutamic Acid might have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Phthalimidoglutaric acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to inhibit the decarboxylation of L-glutamate, a critical reaction in cellular metabolism . This inhibition suggests that this compound interacts with enzymes involved in glutamate metabolism, potentially affecting the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of brain glutamate dehydrogenase, impacting the metabolism of glutamate in neuronal cells . This inhibition can lead to alterations in cellular energy production and neurotransmitter synthesis, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as glutamate dehydrogenase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to a decrease in enzyme activity, affecting the metabolic pathways that rely on these enzymes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions . Over time, the degradation of this compound can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its inhibitory effects on specific enzymes . At higher doses, this compound can induce toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to glutamate metabolism. It can be metabolized to form 2-(o-carboxybenzamido)glutaric acid, which further breaks down into glutamic acid and phthalic acid . These metabolic transformations indicate that this compound can influence the levels of key metabolites within cells, potentially affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been suggested that this compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the distribution of this compound within tissues may be influenced by its interactions with cellular transporters, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is likely directed by specific targeting signals or post-translational modifications that guide it to these compartments. The presence of this compound in these subcellular locations can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phthaloyl-L-glutamic acid is synthesized through the condensation reaction of phthalic anhydride with L-glutamic acid in a solution of glacial acetic acid at refluxing temperature . The reaction typically involves:
Reactants: Phthalic anhydride and L-glutamic acid.
Solvent: Glacial acetic acid.
Conditions: Refluxing temperature.
Industrial Production Methods: In industrial settings, the synthesis of N-Phthaloyl-L-glutamic acid follows similar principles but may involve larger scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Phthaloyl-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The phthaloyl group can be substituted under specific conditions.
Peptide Synthesis: It is commonly used in solution phase peptide synthesis.
Common Reagents and Conditions:
Reagents: Phthalic anhydride, L-glutamic acid, glacial acetic acid.
Conditions: Refluxing temperature for synthesis; specific conditions for peptide synthesis depending on the desired peptide.
Major Products:
Peptides: When used in peptide synthesis, N-Phthaloyl-L-glutamic acid forms peptides with the desired amino acid sequences.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.
Comparison with Similar Compounds
N-Phthaloyl-L-glutamic acid can be compared with other similar compounds such as:
N-Phthaloyl-DL-glutamic acid: A racemic mixture of the D and L forms of N-Phthaloyl-glutamic acid.
N-Phthaloyl-L-glutamic anhydride: Used as a γ-glutamyl transfer reagent.
Uniqueness: N-Phthaloyl-L-glutamic acid is unique due to its specific stereochemistry (L-form) and its application in peptide synthesis, which distinguishes it from its racemic and anhydride counterparts.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884264 | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6349-98-0, 2301-52-2 | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phthalimidoglutaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-phthalimidoglutaric acid formed in the body?
A: this compound is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. this compound represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]
Q2: Is this compound found in embryos after thalidomide administration to pregnant animals?
A: Yes, research shows that this compound, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]
Q3: Does this compound contribute to thalidomide's teratogenic effects?
A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that this compound, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, this compound demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []
Q4: What are the potential mechanisms by which this compound might exert embryopathic effects?
A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of this compound. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []
Q5: Do all species exhibit the same sensitivity to this compound's potential embryopathic effects?
A: Research suggests species-specific differences in susceptibility. While this compound exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by this compound as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]
Q6: What analytical methods are used to study the metabolism and presence of this compound?
A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including this compound. This allows for the quantification and characterization of the various metabolic products. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)
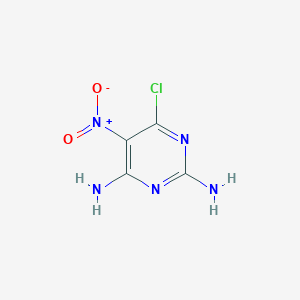
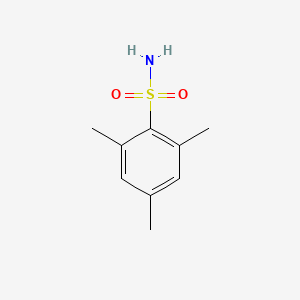
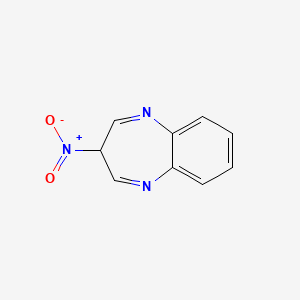
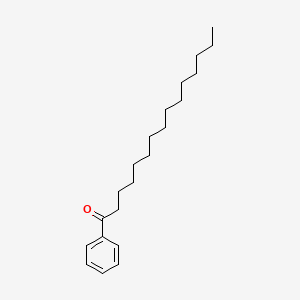

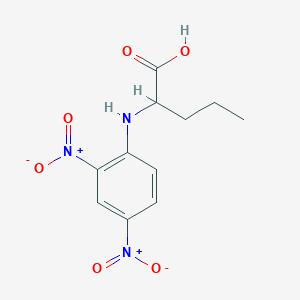
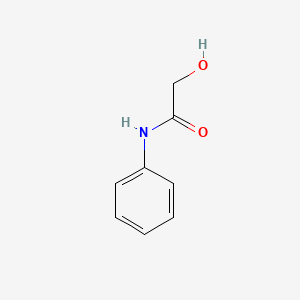


![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
